![molecular formula C24H26FN5O2 B1237405 [(18)F]p-MPPF](/img/structure/B1237405.png)
[(18)F]p-MPPF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-[18F]MPPF involves the fluorination of a precursor compound. The traditional method includes the use of an oil bath for heating, but microwave heating has also been explored as an alternative. The reaction typically involves the use of a nucleophilic substitution reaction where the precursor is reacted with a fluorine-18 source .
Industrial Production Methods: Industrial production of p-[18F]MPPF follows similar synthetic routes but is scaled up to meet the demand for clinical and research applications. The process involves stringent quality control measures to ensure the purity and specific activity of the radioligand .
Analyse Chemischer Reaktionen
Types of Reactions: p-[18F]MPPF primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions:
Reagents: Fluorine-18 source, precursor compound (p-MPPNO2)
Conditions: Heating (oil bath or microwave), appropriate solvents (e.g., acetonitrile), and catalysts if necessary.
Major Products: The major product of the reaction is p-[18F]MPPF, with minor radioactive by-products that are separated using high-pressure liquid chromatography (HPLC) .
Wissenschaftliche Forschungsanwendungen
Neuroimaging and Receptor Mapping
[(18)F]p-MPPF has been extensively used in neuroimaging studies to map the distribution of 5-HT 1A receptors in the human brain. A study demonstrated that the binding potential of this compound correlates well with known receptor distributions, particularly in regions such as the hippocampus and raphe nuclei, which are crucial for mood regulation and cognitive functions .
Depression and Antidepressant Effects
Research indicates that this compound can elucidate the effects of antidepressants on serotonergic neurotransmission. In a study involving patients with depression, those treated with antidepressants exhibited significantly lower binding potentials in neocortical regions compared to healthy controls, suggesting alterations in receptor availability due to treatment . This finding underscores the compound's utility in understanding individual responses to antidepressant therapies.
Investigating Serotonin Dynamics
This compound has also been employed to study the dynamic changes in serotonin levels under various physiological conditions. For instance, a study showed that substantial increases in serotonin levels led to reduced binding of this compound in conscious rats, indicating its potential to measure functional changes in serotonergic transmission .
Reproducibility and Reliability Studies
The reliability of this compound PET imaging has been validated through test-retest studies, demonstrating consistent binding measurements over time. This reproducibility is critical for longitudinal studies assessing treatment effects or disease progression .
Case Study 1: Mapping Receptor Distribution
A study utilized this compound to assess receptor distribution across various brain regions in healthy volunteers. Results indicated high uptake in regions associated with mood regulation, supporting its role as a reliable marker for 5-HT 1A receptor density.
Brain Region | Binding Potential (BP) |
---|---|
Hippocampus | 1.2 |
Frontal Cortex | 0.5 |
Striatum | 0.4 |
Case Study 2: Antidepressant Treatment Effects
In a cohort of patients diagnosed with major depressive disorder, PET scans using this compound revealed altered receptor availability post-treatment with selective serotonin reuptake inhibitors (SSRIs). The findings suggest that SSRIs may modulate receptor dynamics differently across individuals.
Patient Group | BP ND (Nondisplaceable Binding Potential) |
---|---|
Treated Patients | Significantly lower than controls |
Healthy Controls | Baseline BP ND |
Wirkmechanismus
p-[18F]MPPF binds selectively to the serotonin 5-HT1A receptors, which are involved in regulating mood, anxiety, and other cognitive functions. By binding to these receptors, p-[18F]MPPF allows for the visualization and quantification of receptor distribution in the brain using PET imaging .
Vergleich Mit ähnlichen Verbindungen
[3H]8-OH-DPAT: A tritiated compound used for similar purposes but with different binding properties and imaging capabilities.
Uniqueness: p-[18F]MPPF is unique in its high selectivity and affinity for the serotonin 5-HT1A receptors, making it a preferred choice for studies focusing on the serotonergic system .
Eigenschaften
Molekularformel |
C24H26FN5O2 |
---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
4-(18F)fluoranyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C24H26FN5O2/c1-32-22-6-3-2-5-21(22)29-16-13-28(14-17-29)15-18-30(24-26-11-4-12-27-24)23(31)19-7-9-20(25)10-8-19/h2-12H,13-18H2,1H3/i25-1 |
InChI-Schlüssel |
ADELHWYAKAZUCR-FNNGWQQSSA-N |
Isomerische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)[18F] |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)F |
Synonyme |
4-fluoro-N-(2-(1-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide p-(18F)MPPF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.